

Phenoxyethanol: A Technical Guide to its CAS Registry Number and Safety Profile

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Compound of Interest

Compound Name: *Phenoxyethanol*

Cat. No.: *B1677644*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Phenoxyethanol**, a widely used preservative in the pharmaceutical and cosmetic industries. This document consolidates critical safety data, outlines detailed experimental methodologies for key toxicological assessments, and presents its mechanism of action. The CAS registry number for **Phenoxyethanol** is 122-99-6.^{[1][2][3][4][5]} This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering a thorough understanding of the safety and biological interactions of **Phenoxyethanol**.

Chemical and Physical Properties

Phenoxyethanol is a glycol ether that functions as a preservative, solvent, and fragrance fixative.^[4] It is a colorless, oily liquid with a faint rose-like scent.^[4]

Property	Value	Source
CAS Registry Number	122-99-6	[1] [2] [3] [4] [5]
Molecular Formula	C8H10O2	[1] [2]
Molecular Weight	138.16 g/mol	[2] [5]
Boiling Point	245.2 °C	[1]
Melting Point	14 °C	[1]
Density	1.1094 g/cm ³ at 20 °C	[1]
Solubility in Water	26 g/L	[6]

Safety and Toxicology Data

Phenoxyethanol has undergone extensive toxicological evaluation. The following tables summarize the key findings from various studies.

Acute Toxicity

Endpoint	Species	Route	Value	Classification
LD50	Rat	Oral	1.4 - 1.9 g/kg	Practically nontoxic
LD50	Rat	Dermal	13.0 ml/kg	Practically nontoxic

Data sourced from the Final Report on the Safety Assessment of **Phenoxyethanol**.[\[1\]](#)

Irritation and Sensitization

Test	Species	Concentration	Result
Skin Irritation	Rabbit	2.0%	Slight irritant
Skin Irritation	Guinea Pig	Undiluted	Slight irritant
Eye Irritation	Rabbit	Undiluted	Strong irritant
Eye Irritation	Rabbit	2.2%	Non-irritating
Skin Sensitization	Guinea Pig	-	Not a sensitizer

Data sourced from the Final Report on the Safety Assessment of **Phenoxyethanol**.[\[1\]](#)

Genotoxicity

Assay	System	Metabolic Activation	Result
Ames Test	S. typhimurium	With and Without	Non-mutagenic
Mouse Micronucleus Test	In vivo	-	Non-mutagenic
Chromosomal Aberration	Human Lymphocytes	-	No significant differences
Micronucleus Test	Human Lymphocytes	-	No significant differences

Data sourced from the Final Report on the Safety Assessment of **Phenoxyethanol** and an in vitro study on human lymphocytes.[\[1\]](#)[\[7\]](#)

Carcinogenicity

Two carcinogenicity studies conducted via the oral route in rodents showed no carcinogenic effects.[\[8\]](#)

Reproductive and Developmental Toxicity

Study	Species	Route	Key Findings
Two-Generation Reproductive Toxicity	Mouse	Oral (diet)	Reproductive toxicant at 2.5% in the diet for F1 mice, with a dose-dependent decrease in live pup weight. Fetotoxic to F0 females. [1]
Teratogenicity	Rabbit	Dermal	Not teratogenic, embryotoxic, or fetotoxic at maternally toxic doses. [1]

Experimental Protocols

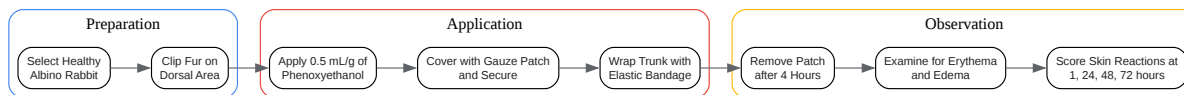
The following are detailed methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

- **Test Animals:** Healthy, young adult albino rabbits are used.
- **Preparation:** The day before the test, the fur on the dorsal area of the trunk is clipped.
- **Application:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.
- **Observation:** After 4 hours, the patch is removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Skin reactions are scored based on a standardized scale.



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Caption: Workflow for Acute Dermal Irritation Test.

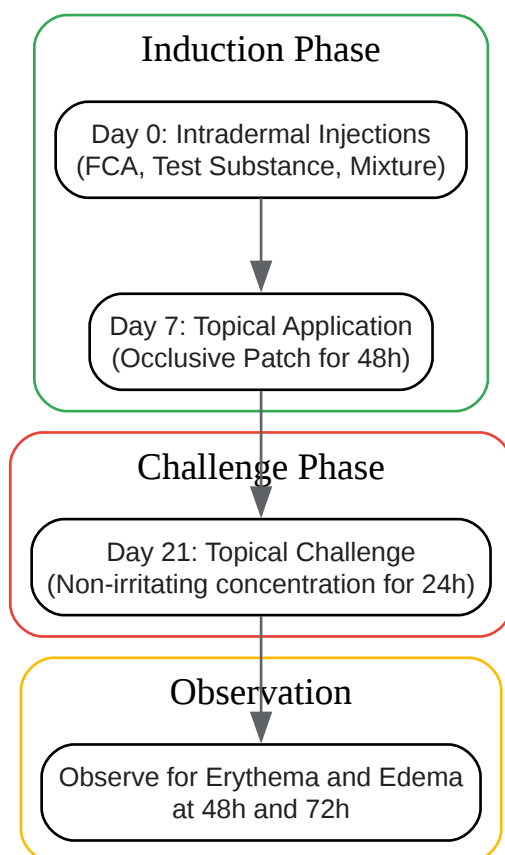
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD 406)

Objective: To determine the potential of a substance to induce skin sensitization.

Methodology:

- Test Animals: Young, healthy adult albino guinea pigs are used.
- Induction Phase:
 - Day 0: Three pairs of intradermal injections are made into the clipped shoulder region:
 - Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
 - The test substance in a suitable vehicle.
 - The test substance emulsified in FCA.
 - Day 7: The same shoulder region is treated topically with the test substance, which is then covered with an occlusive patch for 48 hours.
- Challenge Phase:
 - Day 21: A non-irritating concentration of the test substance is applied topically to a clipped flank under a patch for 24 hours.

- Observation: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group.



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Caption: Guinea Pig Maximization Test Workflow.

Eye Irritation - Draize Test

Objective: To assess the potential of a substance to cause eye irritation or damage.

Methodology:

- Test Animals: Adult albino rabbits are used.
- Application: 0.1 mL of the undiluted or diluted test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

- **Observation:** The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored according to the Draize scale.

Bacterial Reverse Mutation Test - Ames Test

Objective: To evaluate the mutagenic potential of a substance.

Methodology:

- **Test Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102, TA1535, TA1537) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
- **Procedure:** The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.^[9]
^[10]^[11]^[12]

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Methodology:

- **Test Animals:** Typically, mice or rats are used.
- **Administration:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.

- **Sample Collection:** Bone marrow is collected from the femur at appropriate time intervals after treatment (e.g., 24 and 48 hours).
- **Slide Preparation:** Bone marrow smears are prepared on microscope slides and stained.
- **Analysis:** The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs) among a total of at least 2000 PCEs per animal. An increase in the frequency of micronucleated PCEs in treated animals compared to a control group indicates genotoxicity.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Two-Generation Reproduction Toxicity Study (Based on OECD 416)

Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.

Methodology:

- **Test Animals:** Rats are the preferred species.
- **Parental Generation (F0):** Male and female rats are administered the test substance at three dose levels plus a control. Dosing begins before mating and continues through mating, gestation, and lactation.
- **First Filial Generation (F1):** Offspring from the F0 generation are selected and administered the test substance from weaning through their mating to produce the F2 generation.
- **Endpoints:** A wide range of parameters are evaluated in both generations, including clinical observations, body weight, food consumption, mating and fertility indices, litter size, pup viability, and growth. Gross and histopathological examinations of reproductive organs are also performed.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Carcinogenicity Study (Based on OECD 451)

Objective: To identify the carcinogenic potential of a substance after long-term exposure.

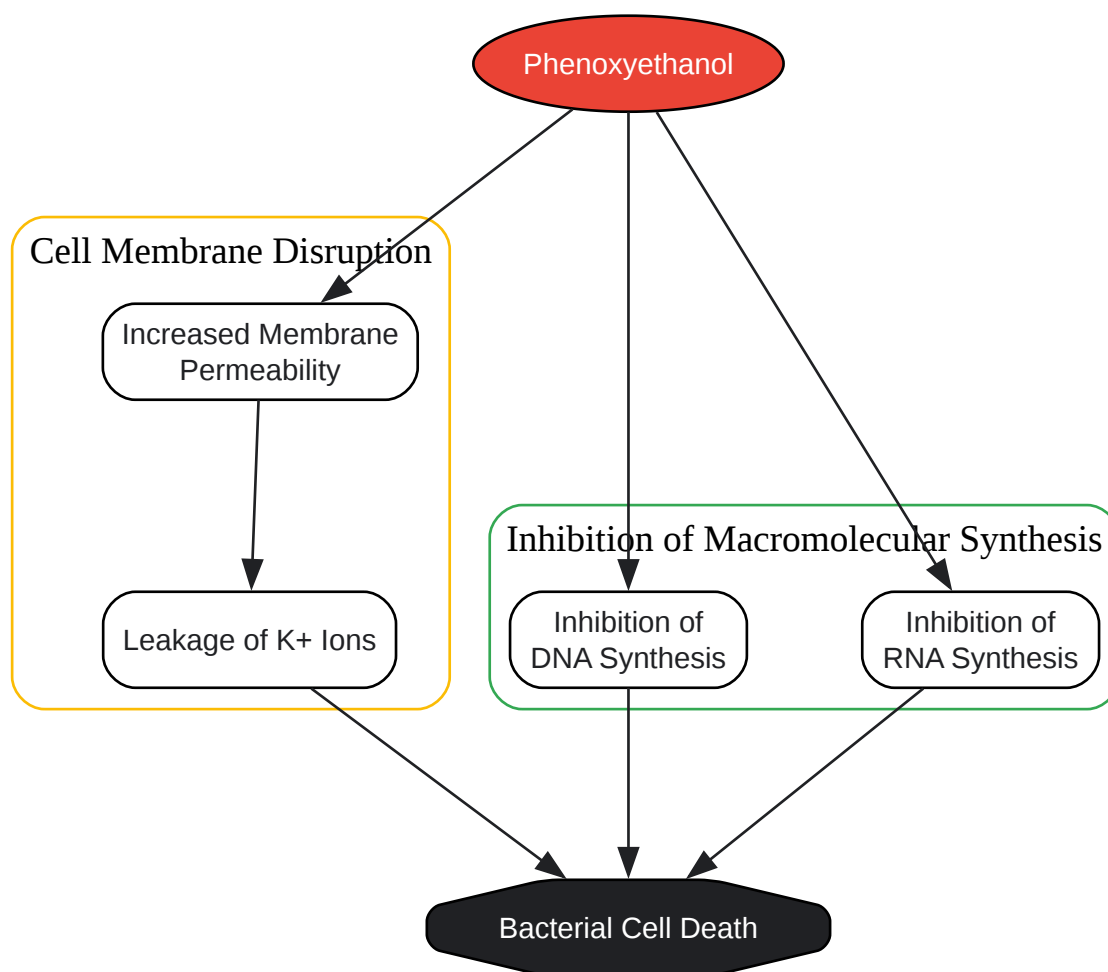
Methodology:

- **Test Animals:** Typically, rats or mice are used.
- **Administration:** The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice) at three dose levels plus a control. The oral route is most common.
- **Observations:** Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored.
- **Pathology:** At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed. The incidence and type of tumors in the treated groups are compared to the control group.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Mechanism of Antimicrobial Action

Phenoxyethanol exerts its antimicrobial effect through a multi-faceted mechanism primarily targeting the integrity and function of the bacterial cell.

The primary mechanism involves the disruption of the bacterial cell membrane.[\[27\]](#) This leads to increased permeability, causing leakage of essential intracellular components such as potassium ions. Furthermore, **phenoxyethanol** has been shown to inhibit the synthesis of DNA and RNA, crucial processes for bacterial replication and survival.[\[1\]](#) It can also inhibit key enzymes involved in cellular metabolism.



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Caption: Antimicrobial Mechanism of **Phenoxyethanol**.

Conclusion

Phenoxyethanol, identified by CAS registry number 122-99-6, has a well-documented safety profile. The comprehensive toxicological data indicate that it is practically non-toxic via acute oral and dermal routes and is not a skin sensitizer. While it can be a strong eye irritant at high concentrations, it is non-irritating at concentrations typically used in formulations. Genotoxicity and carcinogenicity studies have not revealed significant concerns. Reproductive and developmental effects have been observed at high doses in animal studies. Its antimicrobial mechanism involves the disruption of the bacterial cell membrane and inhibition of essential biosynthetic pathways. This guide provides a foundational resource for the informed and safe use of **phenoxyethanol** in research and product development.

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